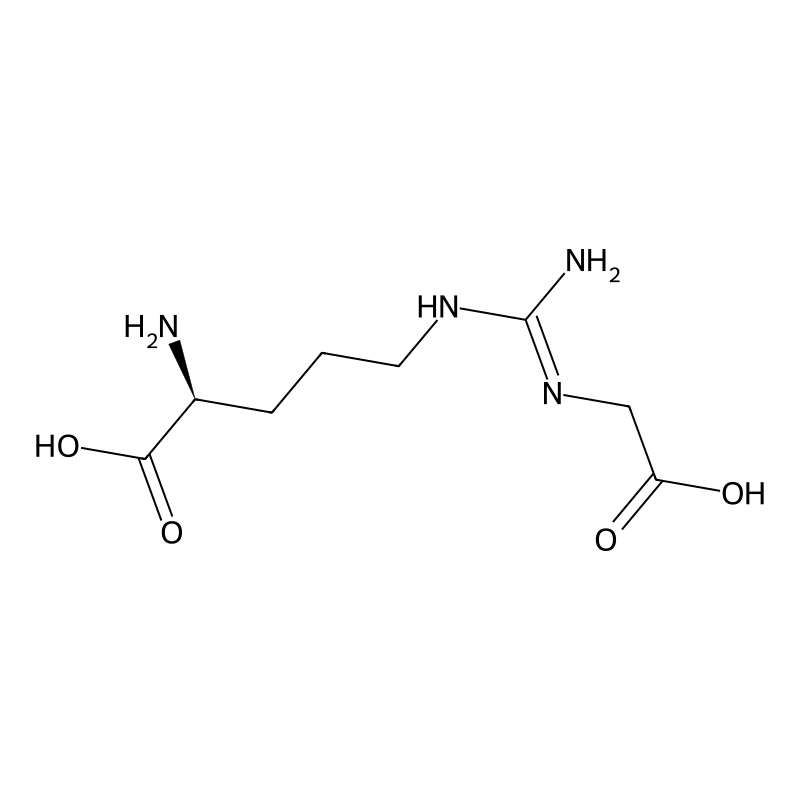

N-omega-Carboxymethyl-L-arginine (CMA)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-omega-Carboxymethyl-L-arginine is a derivative of the amino acid L-arginine, characterized by the addition of a carboxymethyl group at the omega position. Its systematic name is N2-(2-carboxyethyl)-L-arginine, and its chemical formula is C9H18N4O4 with a molecular weight of 246.264 g/mol. This compound plays a significant role in biochemical pathways, particularly in relation to nitric oxide synthesis and various signaling mechanisms in cells.

CMA as an Advanced Glycation End Product (AGE)

- AGEs are a collection of modified proteins or lipids formed through non-enzymatic reactions between sugars and biological molecules. These reactions occur over time and are accelerated by factors like hyperglycemia (high blood sugar) .

- CMA is specifically an acid-labile AGE, meaning it breaks down under acidic conditions. It was first identified in enzymatic hydrolysates of glycated collagen .

CMA and Collagen

- Collagen is a major structural protein found in connective tissues throughout the body. Research suggests that CMA is particularly abundant in glycated collagen . This finding is significant because collagen plays a crucial role in maintaining tissue integrity and function.

CMA and Ageing/Diseases

- Studies have shown that CMA levels increase in the body with ageing . Additionally, elevated CMA levels have been associated with certain diseases, including diabetes . However, the exact mechanisms by which CMA contributes to these conditions are still under investigation.

Detection and Analysis of CMA

- Hydrolysis: The carboxymethyl group can be hydrolyzed under acidic or basic conditions, leading to the release of L-arginine and acetic acid.

- Decarboxylation: Under certain conditions, the carboxymethyl group may be removed, resulting in the formation of L-arginine.

- Formation of Peptides: It can react with other amino acids to form peptides through peptide bond formation.

These reactions are essential for understanding its role in biological systems and potential applications in drug development.

N-omega-Carboxymethyl-L-arginine exhibits several biological activities:

- Nitric Oxide Synthesis Inhibition: It has been shown to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. This inhibition can have implications in various physiological and pathological processes, including inflammation and cardiovascular diseases .

- Antiviral Properties: Recent studies indicate that N-omega-Carboxymethyl-L-arginine can bind to stimulator of interferon genes (STING) and activate antiviral responses through the TBK1/IRF3 pathway. This mechanism highlights its potential as an antiviral agent, particularly against certain viral infections .

The synthesis of N-omega-Carboxymethyl-L-arginine typically involves:

- Alkylation of L-Arginine: L-arginine can be reacted with chloroacetic acid or its derivatives under basic conditions to introduce the carboxymethyl group.

- Purification: The product is usually purified through recrystallization or chromatography techniques to isolate N-omega-Carboxymethyl-L-arginine from unreacted starting materials and by-products.

These methods ensure high yields and purity suitable for further biological testing and applications.

N-omega-Carboxymethyl-L-arginine has several notable applications:

- Pharmaceutical Research: Due to its role as a nitric oxide synthase inhibitor, it is investigated for potential therapeutic uses in treating conditions related to excessive nitric oxide production, such as sepsis and other inflammatory diseases.

- Antiviral Drug Development: Its ability to activate the STING pathway makes it a candidate for developing antiviral therapies aimed at enhancing innate immune responses against viral infections .

- Biochemical Studies: It serves as a valuable tool in research to study the mechanisms of nitric oxide signaling and immune responses.

Interaction studies involving N-omega-Carboxymethyl-L-arginine have revealed its binding affinity for various proteins:

- Binding to STING: Research indicates that N-omega-Carboxymethyl-L-arginine binds directly to STING, influencing its conformational state and activating downstream signaling pathways associated with antiviral responses .

These interactions are crucial for understanding how modifications to amino acids can alter their biological functions.

N-omega-Carboxymethyl-L-arginine shares structural similarities with several other compounds derived from L-arginine or related amino acids. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Arginine | Basic structure | Precursor for nitric oxide synthesis |

| N-Nitro-L-arginine | Similar backbone | Potent nitric oxide synthase inhibitor |

| N-Acetyl-L-cysteine | Different side chain | Antioxidant properties; used in detoxification |

| L-Citrulline | Similar backbone | Precursor for arginine; involved in urea cycle |

N-omega-Carboxymethyl-L-arginine stands out due to its specific modifications that enhance its biological activity while maintaining some structural features common among amino acid derivatives.

This detailed overview highlights the significance of N-omega-Carboxymethyl-L-arginine in both biochemical research and potential therapeutic applications, emphasizing its unique properties and interactions within biological systems.